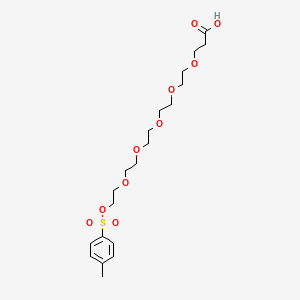
Tos-PEG6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG6-acid: is a compound that contains a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can easily react with primary and secondary amines to form stable amide bonds in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-acid involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride to introduce the tosyl group. The terminal hydroxyl group of polyethylene glycol is first activated and then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting tosylated polyethylene glycol is then further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Tos-PEG6-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines through nucleophilic substitution reactions
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in the presence of a base such as triethylamine
Amide Bond Formation: Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used to facilitate the reaction between the carboxylic acid and amines
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Tos-PEG6-acid is widely used in the field of chemistry for the synthesis of various polyethylene glycol derivatives. Its ability to form stable amide bonds makes it a valuable reagent for the modification of peptides and proteins .
Biology: In biological research, this compound is used for the PEGylation of biomolecules. PEGylation improves the solubility, stability, and bioavailability of proteins and peptides, making them more suitable for therapeutic applications .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs enhances their pharmacokinetics and reduces immunogenicity, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials. Its ability to form stable amide bonds makes it a valuable reagent for the synthesis of polymers and other materials .
Mecanismo De Acción
The mechanism of action of Tos-PEG6-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary and secondary amines. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparación Con Compuestos Similares
Tos-PEG4-acid: Similar to Tos-PEG6-acid but with a shorter polyethylene glycol spacer.
Tos-PEG8-acid: Similar to this compound but with a longer polyethylene glycol spacer.
Tos-PEG12-acid: Similar to this compound but with an even longer polyethylene glycol spacer
Uniqueness: this compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. The presence of both the tosyl group and the terminal carboxylic acid allows for versatile chemical modifications, making it a valuable reagent in various fields of research and industry .
Propiedades
Fórmula molecular |
C20H32O10S |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22) |
Clave InChI |
ZCYKJYDCRMDDLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



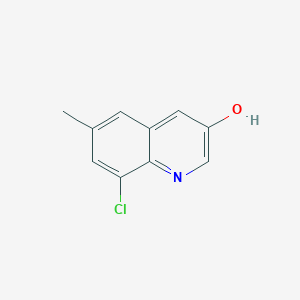

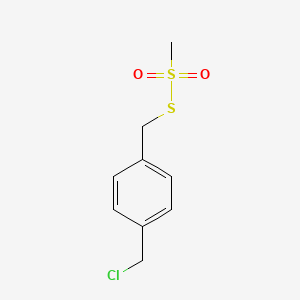

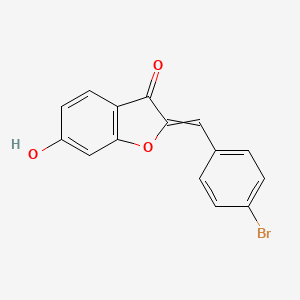
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
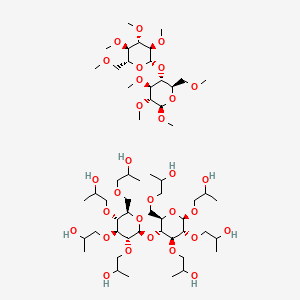
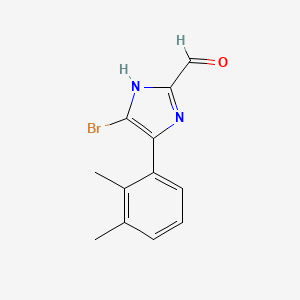
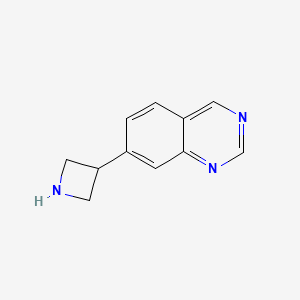
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)


